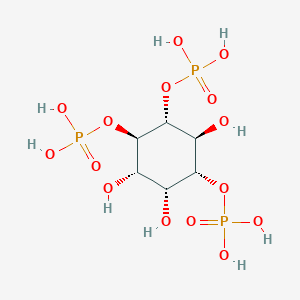

d-Myo-inositol-1,4,5-triphosphate

Descripción

1D-myo-inositol 1,4,5-trisphosphate is a myo-inositol trisphosphate. It has a role as a mouse metabolite. It is a conjugate acid of a 1D-myo-inositol 1,4,5-trisphosphate(6-).

Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-XJTPDSDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893598 |

Source

|

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | myo-Inositol 1,4,5-trisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85166-31-0 |

Source

|

| Record name | Ins(1,4,5)P3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85166-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1D-myo-inositol 1,4,5-trisphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL 1,4,5-TRISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | myo-Inositol 1,4,5-trisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Precision Quantitation of d-myo-inositol-1,4,5-triphosphate (IP3) Interaction with IP3 Receptor Isoforms

Executive Summary

The interaction between d-myo-inositol-1,4,5-triphosphate (IP

This guide moves beyond standard kit instructions to provide a rigorous, field-validated framework for quantifying IP

Structural Mechanistics: The "Clam-Shell" & Suppressor Domain

To optimize a binding assay, one must understand the structural dynamics of the target. The IP

The Binding Mechanism

The IP

-

Apo State: The clam-shell is open.

-

Ligand Entry: IP

enters the cleft. Critical phosphate groups (P4 and P5) interact with basic residues (Arg/Lys) inside the pocket. -

Conformational Closure: IP

binding bridges the -

Gating Trigger: This closure exerts mechanical torque on the N-terminal Suppressor Domain (SD), relieving its inhibition on the channel pore and priming the receptor for Ca

-mediated opening.

The Suppressor Domain (SD) Determines Isoform Affinity

This is the critical variable for your experiments. The isolated IBC of all three isoforms binds IP

-

IP

R2: Weakest suppression -

IP

R3: Strongest suppression

Figure 1: The mechanical signal transduction of IP3 binding. The Suppressor Domain (SD) acts as a variable "brake" on the affinity across different isoforms.

Isoform Specificity: Comparative Affinity Data

When designing a screening campaign or analyzing tissue-specific data, you must account for the specific isoform population. IP

Table 1: Comparative Binding Affinities (

| Isoform | Intrinsic Affinity ( | Functional Affinity ( | Physiological Role |

| IP | ~2–5 nM | 40 – 50 nM | Neuronal signaling (Cerebellum rich) |

| IP | ~2–5 nM | 10 – 20 nM | Cardiac/Glia (Highest sensitivity) |

| IP | ~2–5 nM | > 150 nM | Epithelial secretion, Proliferation |

*Intrinsic Affinity: Measured using the isolated Binding Core (IBC) only. **Functional Affinity: Measured in full-length context (with Suppressor Domain).

Critical Insight: The super-agonist Adenophostin A mimics IP

but binds with ~10–100 fold higher affinity. It is often used as a positive control because it is resistant to the metabolic enzymes that degrade IP.

The "Gold Standard" Protocol: Radioligand Binding

While Fluorescence Polarization (FP) is excellent for High Throughput Screening (HTS), the radioligand filtration assay using

Experimental Pre-requisites

-

Ligand: D-myo-[3H]inositol 1,4,5-trisphosphate (Specific Activity: ~20–50 Ci/mmol).

-

Buffer System: TME Buffer (50 mM Tris-HCl, 1 mM EDTA, 2 mM

-mercaptoethanol).-

Why EDTA? To chelate endogenous Ca

. Calcium inhibits IP -

Why pH 8.0? Slightly alkaline pH optimizes the charge state of the phosphate groups for interaction with the basic residues in the IBC.

-

Step-by-Step Methodology

-

Membrane Preparation:

-

Homogenize tissue (e.g., cerebellum for IP

R1) in hypotonic buffer with protease inhibitors. -

Centrifuge at 100,000

to isolate microsomes. -

Validation: Protein concentration must be normalized (typically 50–100

g per assay point).

-

-

Incubation (Equilibrium Phase):

-

Mix 100

L membrane prep + 50 -

Non-Specific Binding (NSB) Control: Include parallel tubes containing 10

M unlabeled IP -

Condition: Incubate at 4°C for 10–15 minutes .

-

Causality: IP

is rapidly metabolized by 5-phosphatases and 3-kinases at room temperature. 4°C inhibits these enzymes while maintaining receptor integrity.

-

-

Separation (Filtration):

-

Use Whatman GF/B or GF/C glass fiber filters.

-

Pre-treatment: Soak filters in 0.3% Polyethyleneimine (PEI) for 30 mins.

-

Why PEI? IP

R is a highly charged protein. PEI neutralizes the filter charge to drastically reduce non-specific binding of the radioligand to the filter itself.

-

-

Quantification:

-

Rapidly filter and wash 3x with ice-cold TME buffer.

-

Add scintillant and count via Liquid Scintillation Counter (LSC).

-

Figure 2: The critical path for Radioligand Binding. Note the emphasis on 4°C incubation and PEI filter treatment to ensure signal fidelity.

Troubleshooting & Optimization Strategies

As a senior scientist, I frequently see assays fail due to three overlooked variables. Ensure your protocol accounts for these:

The Calcium Paradox

While Ca

-

The Fix: Always include 1 mM EDTA in your binding buffer to strip endogenous calcium. If you are studying Ca

-dependent affinity modulation, use EGTA-buffered Ca

Ligand Degradation

IP

-

The Fix: Confirm the temperature is strictly 4°C. Add specific phosphatase inhibitors if using crude homogenates. Alternatively, use Adenophostin A or phosphorothioate IP

analogs which are resistant to degradation.

Solubilization Artifacts

If you are performing assays on solubilized receptors (purified protein) rather than membranes:

-

The Fix: Avoid Triton X-100. It can destabilize the tetrameric structure of IP

R. Use mild detergents like CHAPS (1–2%) or digitonin, which preserve the tetrameric assembly required for cooperative binding.

References

-

Taylor, C. W., & Tovey, S. C. (2010). IP

Receptors: Toward Understanding Their Activation. Cold Spring Harbor Perspectives in Biology. -

Mikoshiba, K. (2007). IP

receptor/Ca -

Iwai, M., et al. (2007). Molecular basis of the isoform-specific ligand-binding affinity of inositol 1,4,5-trisphosphate receptors. Journal of Biological Chemistry.

-

Rossi, A. M., & Taylor, C. W. (2020). Analyses of Ligand Binding to IP

Receptors Using Fluorescence Polarization.[9][10] Methods in Molecular Biology. -

Paknejad, N., & Hite, R. K. (2018).

and IP

Sources

- 1. binasss.sa.cr [binasss.sa.cr]

- 2. Cryo-EM structure of human type-3 inositol triphosphate receptor reveals the presence of a self-binding peptide that acts as an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for activation and gating of IP3 receptors | bioRxiv [biorxiv.org]

- 5. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]

- 6. Regulation of IP3R Channel Gating by Ca2+ and Ca2+ Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the regulation of inositol trisphosphate receptors by Ca2+ and IP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Analyses of Ligand Binding to IP3 Receptors Using Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analyses of Ligand Binding to IP3 Receptors Using Fluorescence Polarization. [repository.cam.ac.uk]

An In-depth Technical Guide on D-myo-inositol-1,4,5-triphosphate Regulation of Mitochondrial Calcium Uptake

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate mechanisms by which d-myo-inositol-1,4,5-triphosphate (IP3) regulates mitochondrial calcium uptake. We will delve into the core signaling pathways, the key molecular players, and detailed experimental protocols to investigate this fundamental cellular process.

Section 1: The Critical Role of Mitochondrial Calcium Signaling

Mitochondria are not only the powerhouses of the cell but also central hubs for intracellular calcium (Ca2+) signaling.[1][2] The concentration of Ca2+ within the mitochondrial matrix is a critical regulator of numerous cellular functions, including:

-

Bioenergetics: Mitochondrial Ca2+ stimulates key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain, thereby boosting ATP production to meet cellular energy demands.[3]

-

Cell Fate: The interplay between the endoplasmic reticulum (ER) and mitochondria in Ca2+ signaling is a key determinant of cell survival and death pathways, such as apoptosis and autophagy.[4][5]

-

Signal Transduction: Mitochondria shape the spatiotemporal characteristics of cytosolic Ca2+ signals by rapidly taking up and releasing Ca2+.[6]

Dysregulation of mitochondrial Ca2+ homeostasis is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[7][8][9][10]

Section 2: The IP3-Mediated Pathway of Mitochondrial Calcium Uptake

The primary mechanism for agonist-induced mitochondrial Ca2+ uptake involves the second messenger, d-myo-inositol-1,4,5-triphosphate (IP3).[11] This signaling cascade is initiated by the activation of cell surface receptors, which in turn stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).

The IP3 Receptor (IP3R) at the ER-Mitochondria Interface

IP3 diffuses through the cytosol and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER), the cell's main intracellular Ca2+ store.[5][7][12] This binding triggers the release of Ca2+ from the ER lumen into the cytosol.

Crucially, a subpopulation of IP3Rs is localized to specialized domains of the ER that are in close proximity to mitochondria, known as mitochondria-associated membranes (MAMs).[12][13] This close physical association creates microdomains of high Ca2+ concentration, facilitating efficient Ca2+ transfer from the ER to the mitochondria.[14]

There are three main isoforms of the IP3R (IP3R1, IP3R2, and IP3R3), and they exhibit differential regulation and abilities to mediate ER-mitochondrial Ca2+ transfer.[7][12][15][16] Notably, IP3R2 has been shown to be particularly effective in delivering Ca2+ to mitochondria.[13][15][16] Furthermore, IP3Rs play a structural role in maintaining the integrity of ER-mitochondrial contact sites, independent of their Ca2+ channeling function.[15][16]

The Molecular Machinery of Ca2+ Transfer at MAMs

The efficient transfer of Ca2+ from the ER to the mitochondria at MAMs is orchestrated by a multi-protein complex.

-

Voltage-Dependent Anion Channel 1 (VDAC1): Located on the outer mitochondrial membrane (OMM), VDAC1 forms a channel that allows Ca2+ to pass from the cytosol into the intermembrane space.[17] Co-immunoprecipitation studies have demonstrated a selective interaction between IP3Rs and VDAC1.[18]

-

Glucose-Regulated Protein 75 (GRP75): This chaperone protein acts as a physical tether, linking the cytosolic domains of the IP3R and VDAC1, thereby stabilizing the ER-mitochondria contact sites and promoting efficient Ca2+ funneling.[4][19][20] The IP3R-GRP75-VDAC1 complex is a cornerstone of this Ca2+ transfer mechanism.[14][19][21]

-

Mitochondrial Calcium Uniporter (MCU): Situated on the inner mitochondrial membrane (IMM), the MCU is the primary channel responsible for the uptake of Ca2+ from the intermembrane space into the mitochondrial matrix.[1][22] The activity of the MCU complex is regulated by several associated proteins, including MICU1, MICU2, and EMRE.[1]

The following diagram illustrates the IP3-mediated mitochondrial Ca2+ uptake pathway:

Caption: IP3-Mediated Mitochondrial Calcium Uptake Pathway.

Section 3: Experimental Protocols for Studying Mitochondrial Calcium Uptake

A variety of techniques can be employed to investigate IP3-mediated mitochondrial Ca2+ uptake. The choice of method depends on the specific research question and the experimental system.

Measurement of Mitochondrial Ca2+ in Isolated Mitochondria

This approach allows for the direct assessment of mitochondrial Ca2+ uptake capacity in a controlled environment, free from confounding cytosolic factors.

Protocol: Plate Reader-Based Mitochondrial Ca2+ Uptake Assay [6][23]

-

Mitochondrial Isolation:

-

Euthanize the animal according to institutional guidelines.

-

Excise the tissue of interest (e.g., heart, liver) and place it in ice-cold isolation buffer (e.g., MS-EGTA buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[23]

-

Mince the tissue and homogenize using a Dounce homogenizer.

-

Perform differential centrifugation to pellet nuclei and cell debris, followed by a high-speed centrifugation to pellet the mitochondria.[23]

-

Wash the mitochondrial pellet twice with isolation buffer.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., using a Bradford assay). Keep on ice and use within 1-2 hours.[23][24]

-

-

Ca2+ Uptake Measurement:

-

Prepare a reaction mix in a 96-well plate containing KCl-based buffer (e.g., 125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2), respiratory substrates (e.g., 1 M pyruvate and 500 mM malate), and a fluorescent Ca2+ indicator (e.g., 1 mM Calcium Green-5N).[23][24]

-

Add isolated mitochondria (e.g., 50 µg) to each well.

-

Use a plate reader with kinetic read capabilities to monitor the baseline fluorescence.

-

Inject a bolus of CaCl2 to initiate Ca2+ uptake and continue to monitor fluorescence over time.

-

A decrease in extra-mitochondrial Ca2+ (indicated by a decrease in Calcium Green-5N fluorescence) reflects mitochondrial uptake.

-

Data Analysis and Interpretation:

| Parameter | Description | Expected Outcome with IP3-Mediated Stimulation |

| Rate of Ca2+ Uptake | The initial slope of the fluorescence decay curve after CaCl2 addition. | Increased rate, indicating faster mitochondrial Ca2+ sequestration. |

| Ca2+ Buffering Capacity | The total amount of Ca2+ taken up by the mitochondria before the opening of the permeability transition pore (PTP). | May be altered depending on the experimental conditions. |

| PTP Opening | A sudden release of Ca2+ from the mitochondria, indicated by a sharp increase in fluorescence. | The threshold for PTP opening may be lowered with excessive Ca2+ load. |

Measurement of Mitochondrial Ca2+ in Permeabilized Cells

This method allows for the study of mitochondrial Ca2+ uptake in a more physiologically relevant context, where the mitochondria remain within their cellular environment.

Protocol: Confocal Microscopy-Based Mitochondrial Ca2+ Measurement in Permeabilized Cells [6][24][25]

-

Cell Culture and Dye Loading:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Load cells with a mitochondria-targeted Ca2+ indicator (e.g., Rhod-2/AM). The acetoxymethyl (AM) ester allows the dye to cross the plasma membrane.

-

Incubate to allow for de-esterification and compartmentalization of the dye within the mitochondria.

-

-

Cell Permeabilization and Imaging:

-

Wash the cells with an intracellular-like buffer.

-

Permeabilize the plasma membrane with a mild detergent (e.g., saponin or digitonin). This allows for the washout of cytosolic dye and provides experimental control over the cytosolic environment.[24]

-

Mount the dish on a confocal microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images of the mitochondria.

-

-

Stimulation and Data Acquisition:

-

Perfuse the cells with a buffer containing a known concentration of IP3 or an agonist that generates IP3 (e.g., ATP, carbachol).[3][11]

-

Acquire a time-lapse series of images to monitor the change in mitochondrial Rhod-2 fluorescence.

-

An increase in fluorescence indicates an increase in mitochondrial matrix Ca2+ concentration.

-

The following diagram outlines the workflow for measuring mitochondrial Ca2+ in permeabilized cells:

Caption: Workflow for Mitochondrial Ca2+ Measurement in Permeabilized Cells.

Section 4: Implications for Drug Development

The central role of the IP3-mediated mitochondrial Ca2+ uptake pathway in both normal physiology and disease makes it an attractive target for therapeutic intervention.

-

Targeting the IP3R: Development of specific agonists and antagonists for different IP3R isoforms could allow for the fine-tuning of mitochondrial Ca2+ signaling.[26] However, current pharmacological tools often lack specificity.[26]

-

Modulating the IP3R-VDAC1 Interaction: Compounds that disrupt or stabilize the GRP75-mediated tethering of IP3Rs and VDAC1 could be used to either inhibit or enhance mitochondrial Ca2+ uptake, respectively.[17]

-

Targeting the MCU: Direct modulation of the mitochondrial calcium uniporter complex represents another promising avenue for controlling mitochondrial Ca2+ levels.

A thorough understanding of the molecular mechanisms and the availability of robust experimental models, as outlined in this guide, are essential for the successful development of drugs targeting this critical signaling pathway.

References

-

Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells. (2017). JoVE. [Link]

-

Bartok, A., et al. (2019). IP3 receptor isoforms differently regulate ER-mitochondrial contacts and local calcium transfer. PubMed. [Link]

-

Rapizzi, E., et al. (2011). VDAC1 selectively transfers apoptotic Ca2+ signals to mitochondria. UNIFE. [Link]

-

Koss, K., et al. (2022). Capture at the ER-mitochondrial contacts licenses IP3 receptors to stimulate local Ca2+ transfer and oxidative metabolism. PMC. [Link]

-

Sukumaran, P., et al. (2022). IP3R at ER-Mitochondrial Contact Sites: Beyond the IP3R-GRP75-VDAC1 Ca2+ Funnel. PMC. [Link]

-

Singh, S., et al. (2024). Potential Roles of IP3 Receptors and Calcium in Programmed Cell Death and Implications in Cardiovascular Diseases. MDPI. [Link]

-

Bartok, A., et al. (2019). IP3 receptor isoforms differently regulate ER-mitochondrial contacts and local calcium transfer. ResearchGate. [Link]

-

Maxwell, J. T., et al. (2018). Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells. PMC. [Link]

-

Marchi, S., et al. (2021). In the Right Place at the Right Time: Regulation of Cell Metabolism by IP3R-Mediated Inter-Organelle Ca2+ Fluxes. Frontiers. [Link]

-

Mitochondrial Calcium Uptake Assay: A Plate Reader-Based Method for Measuring Calcium Uptake in Isolated Mitochondria. (2025). JoVE. [Link]

-

Ashrafi, G., et al. (2017). Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy. UCL Discovery. [Link]

-

Tomar, D., et al. (2019). Molecular nature and physiological role of the mitochondrial calcium uniporter channel. Physiological Reviews. [Link]

-

Fedorczyk, M., et al. (2021). IP3R-driven increases in mitochondrial Ca2+ promote neuronal death in NPC disease. Journal of Cell Biology. [Link]

-

S, S., et al. (2023). The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases. MDPI. [Link]

-

De la Fuente, S., et al. (2021). A Calcium Guard in the Outer Membrane: Is VDAC a Regulated Gatekeeper of Mitochondrial Calcium Uptake?. MDPI. [Link]

-

IP3R-Grp75-VDAC1-MCU axis, mitochondrial Ca²⁺, and apoptosis in... (n.d.). ResearchGate. [Link]

-

Rizzuto, R., et al. (2012). The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Physiological Roles. Journal of Biological Chemistry. [Link]

-

Liu, H., et al. (2022). IP3R1/GRP75/VDAC1 complex mediates endoplasmic reticulum stress-mitochondrial oxidative stress in diabetic atrial remodeling. PMC. [Link]

-

A trio has turned into a quartet: DJ-1 interacts with the IP3R-Grp75-VDAC complex to control ER-mitochondria interaction. (2025). ResearchGate. [Link]

-

Li, S., et al. (2022). GRP75 Modulates Endoplasmic Reticulum–Mitochondria Coupling and Accelerates Ca 2+ -Dependent Endothelial Cell Apoptosis in Diabetic Retinopathy. MDPI. [Link]

-

Rossi, A., et al. (2020). The discovery and development of IP3 receptor modulators: An update. PMC. [Link]

-

Ip3r-Grp75-Vdac complex and their relevant Ca 2+ signaling is essential... (n.d.). ResearchGate. [Link]

-

Liu, Y., et al. (2022). The Regulatory Roles of Mitochondrial Calcium and the Mitochondrial Calcium Uniporter in Tumor Cells. MDPI. [Link]

-

Potential targets for the treatment of MI: GRP75-mediated Ca2+ transfer in MAM. (2023). medRxiv. [Link]

-

Madji-Tounsi, K., et al. (2022). Therapeutic Strategies Targeting Mitochondrial Calcium Signaling: A New Hope for Neurological Diseases?. MDPI. [Link]

-

Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes. (2022). Frontiers. [Link]

-

Weiser, A., et al. (2023). The mitochondrial calcium uniporter (MCU) activates mitochondrial respiration and enhances mobility by regulating mitochondrial redox state. PMC. [Link]

-

Calcium signaling crosstalk between the endoplasmic reticulum and mitochondria, a new drug development strategies of kidney diseases. (2025). ResearchGate. [Link]

-

Decuypere, J., et al. (2011). IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging. PMC. [Link]

-

Cárdenas, C., et al. (2017). IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer. Frontiers. [Link]

-

Garcia-Perez, C., et al. (2016). Inositol 1,4,5-trisphosphate-mediated sarcoplasmic reticulum-mitochondrial crosstalk influences adenosine triphosphate production via mitochondrial Ca2+ uptake through the mitochondrial ryanodine receptor in cardiac myocytes. PubMed. [Link]

-

Inositol 1,4,5-trisphosphate-induced Ca2+ release is inhibited by mitochondrial depolarization. (2025). ResearchGate. [Link]

-

Hirata, M., et al. (1991). The Ca2+ release activities of D-myo-inositol 1,4,5-trisphosphate analogs are quantized. Cell Calcium. [Link]

-

Ivanova, H., et al. (2020). Inositol 1,4,5-Trisphosphate Receptors in Human Disease: A Comprehensive Update. International Journal of Molecular Sciences. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Regulatory Roles of Mitochondrial Calcium and the Mitochondrial Calcium Uniporter in Tumor Cells [mdpi.com]

- 3. The mitochondrial calcium uniporter (MCU) activates mitochondrial respiration and enhances mobility by regulating mitochondrial redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IP3R at ER-Mitochondrial Contact Sites: Beyond the IP3R-GRP75-VDAC1 Ca2+ Funnel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells [jove.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Strategies Targeting Mitochondrial Calcium Signaling: A New Hope for Neurological Diseases? | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Capture at the ER-mitochondrial contacts licenses IP3 receptors to stimulate local Ca2+ transfer and oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In the Right Place at the Right Time: Regulation of Cell Metabolism by IP3R-Mediated Inter-Organelle Ca2+ Fluxes [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. IP3 receptor isoforms differently regulate ER-mitochondrial contacts and local calcium transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. sm.unife.it [sm.unife.it]

- 19. IP3R1/GRP75/VDAC1 complex mediates endoplasmic reticulum stress-mitochondrial oxidative stress in diabetic atrial remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mitochondrial Calcium Uptake Assay: A Plate Reader-Based Method for Measuring Calcium Uptake in Isolated Mitochondria [jove.com]

- 24. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 26. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

The Second Messenger: A Technical Guide to D-myo-inositol-1,4,5-triphosphate (IP3) Physiological Concentrations in Mammalian Cells

This guide provides an in-depth exploration of D-myo-inositol-1,4,5-triphosphate (IP3), a pivotal second messenger in cellular signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the physiological concentrations of IP3 in mammalian cells, the intricate mechanisms governing its levels, and the array of techniques available for its precise quantification. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower robust experimental design and data interpretation.

The Central Role of IP3 in Cellular Communication

D-myo-inositol-1,4,5-triphosphate is a water-soluble molecule that plays a critical role in intracellular signaling by mobilizing calcium (Ca²⁺) from intracellular stores.[1] Its generation is a key event downstream of the activation of a multitude of cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Upon receptor stimulation, the enzyme phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the plasma membrane, to yield IP3 and diacylglycerol (DAG).

While DAG remains in the plasma membrane to activate other signaling pathways, IP3 diffuses through the cytosol and binds to its specific receptors, the IP3 receptors (IP3Rs), located on the membrane of the endoplasmic reticulum (ER) and, in some cells, the sarcoplasmic reticulum (SR).[1] The binding of IP3 to its receptor opens a Ca²⁺ channel, allowing the rapid efflux of stored Ca²⁺ into the cytoplasm. This surge in intracellular Ca²⁺ concentration triggers a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation.[2] The precise control of IP3 levels is therefore paramount for normal cellular function.

The IP3 Signaling Pathway: A Visual Overview

The generation, action, and degradation of IP3 are tightly regulated processes that ensure the fidelity and transient nature of intracellular Ca²⁺ signals. The following diagram illustrates the core components of the IP3 signaling cascade.

Caption: The IP3 signaling pathway, from receptor activation to cellular response and signal termination.

Physiological Concentrations of IP3 in Mammalian Cells

The intracellular concentration of IP3 is dynamically regulated, exhibiting a low basal level in resting cells and a rapid, transient increase upon stimulation. These concentrations can vary significantly between cell types and in response to different agonists. The table below summarizes reported physiological concentrations of IP3 in various mammalian cells.

| Cell Type | Condition | IP3 Concentration | Reference(s) |

| Human Platelets | Basal | 1-4 pmol/10⁸ cells | [3] |

| Thrombin-stimulated | 10-30 pmol/10⁸ cells | [3] | |

| ADP-stimulated | ~1.7-fold increase | [4] | |

| Human Serum Albumin-stimulated | ~2.17-fold increase | [5] | |

| Rat Hepatocytes | Agonist-stimulated | Oscillations dependent on agonist concentration | [6][7][8] |

| Continuous IP3 infusion | Oscillations observed around 5-8 µM in pipette | [9] | |

| Airway Smooth Muscle Cells | Basal | ~200 nM intracellular Ca²⁺ (indirect indicator) | [10] |

| Agonist-stimulated | Biphasic elevation of intracellular Ca²⁺ | [10] | |

| Cultured Rat Skeletal Muscle | K⁺ depolarization | Three- to four-fold transient increase | [11] |

It is important to note that direct measurement of absolute IP3 concentrations can be challenging, and many studies report relative changes or use downstream Ca²⁺ signaling as a proxy for IP3 levels. The transient nature of IP3, with a half-life of a few seconds, further complicates its quantification.[6]

Methodologies for the Quantification of Intracellular IP3

The selection of an appropriate method for IP3 quantification is critical and depends on the specific research question, the available equipment, and the desired throughput. This section provides an overview of the most common techniques, highlighting their principles, advantages, and limitations.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: The competitive ELISA is a plate-based immunoassay that measures the concentration of IP3 in a sample by its ability to compete with a labeled IP3 conjugate for binding to a limited amount of anti-IP3 antibody coated on a microplate. The amount of labeled IP3 that binds to the antibody is inversely proportional to the amount of IP3 in the sample. A substrate is added that reacts with the enzyme on the labeled IP3 to produce a colorimetric or chemiluminescent signal.

Advantages:

-

High Throughput: Well-suited for screening large numbers of samples.

-

Good Sensitivity: Can detect low concentrations of IP3.

-

Relatively Low Cost: Compared to some other methods.

-

No Radioactive Materials: Enhances safety and simplifies disposal.

Disadvantages:

-

Provides Population-Average Data: Does not offer single-cell resolution.

-

Potential for Cross-Reactivity: Antibodies may show some binding to other inositol phosphates, although kits with high specificity are available.

-

Endpoint Measurement: Typically provides a snapshot of IP3 levels at a specific time point.

Förster Resonance Energy Transfer (FRET)-Based Biosensors

Principle: FRET-based biosensors are genetically encoded proteins that can be expressed in living cells to monitor IP3 dynamics in real-time. These biosensors typically consist of the IP3-binding domain of the IP3 receptor flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). In the absence of IP3, the biosensor is in a conformation that allows for FRET to occur between the two fluorophores when the donor (CFP) is excited. Upon binding of IP3, the biosensor undergoes a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.[12]

Advantages:

-

Real-Time Monitoring: Allows for the visualization of dynamic changes in IP3 concentration within living cells.[12]

-

Single-Cell Resolution: Provides spatial and temporal information about IP3 signaling.

-

High Specificity: The use of the IP3 receptor's binding domain ensures high specificity for IP3.

Disadvantages:

-

Requires Transfection: Cells must be genetically engineered to express the biosensor.

-

Lower Throughput: Not as well-suited for high-throughput screening as ELISA.

-

Complex Data Analysis: Requires specialized microscopy and image analysis software.

-

Potential for Phototoxicity and Photobleaching: Can affect cell health and signal stability during long-term imaging.

Radiometric Assays

Principle: Radiometric assays are a traditional and highly sensitive method for quantifying IP3. Cells are typically pre-labeled with a radioactive precursor, such as [³H]inositol or [³²P]orthophosphate. After stimulation, the cells are lysed, and the inositol phosphates are extracted and separated using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). The amount of radioactivity in the IP3 fraction is then quantified using a scintillation counter.

Advantages:

-

High Sensitivity and Specificity: Considered a gold-standard method for accurate quantification.

-

Direct Measurement: Directly measures the amount of IP3.

Disadvantages:

-

Use of Radioactive Materials: Requires specialized handling, licensing, and disposal procedures.

-

Low Throughput: Labor-intensive and not suitable for large-scale screening.[13]

-

Provides Population-Average Data: Does not offer single-cell resolution.

Comparison of IP3 Quantification Methods

| Feature | Competitive ELISA | FRET-Based Biosensors | Radiometric Assays |

| Principle | Immunoassay | Genetically encoded sensor | Radioactive labeling and separation |

| Data Type | Population average, endpoint | Single-cell, real-time | Population average, endpoint |

| Sensitivity | High | Moderate to High | Very High |

| Throughput | High | Low | Low |

| Cost | Relatively Low | Moderate (microscope) | High (radioisotopes, disposal) |

| Expertise | Moderate | High (microscopy, transfection) | High (radioisotope handling) |

Experimental Protocols

This section provides detailed, step-by-step methodologies for two widely used IP3 quantification techniques. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Protocol for IP3 Quantification using Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for optimal results.

Materials:

-

Competitive ELISA kit for IP3 (containing pre-coated microplate, IP3 standard, biotinylated anti-IP3 antibody, HRP-conjugated streptavidin, substrate, and stop solution)

-

Samples (cell lysates, tissue homogenates, etc.)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to established protocols. Ensure that the final sample is compatible with the assay buffer.

-

Standard Curve Preparation: Prepare a serial dilution of the IP3 standard provided in the kit to generate a standard curve. The concentration range should encompass the expected IP3 levels in the samples.

-

Assay Procedure: a. Bring all reagents to room temperature. b. Add 50 µL of the IP3 standard or sample to the appropriate wells of the pre-coated microplate. c. Immediately add 50 µL of the biotinylated anti-IP3 antibody to each well. d. Cover the plate and incubate for 1 hour at 37°C. e. Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well. f. Add 100 µL of HRP-conjugated streptavidin to each well. g. Cover the plate and incubate for 30 minutes at 37°C. h. Aspirate and wash the plate five times with wash buffer. i. Add 90 µL of the substrate solution to each well. j. Incubate the plate for 15-20 minutes at 37°C in the dark. k. Add 50 µL of the stop solution to each well to terminate the reaction.

-

Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of IP3 in the samples by interpolating their absorbance values on the standard curve. The concentration will be inversely proportional to the signal.

Experimental Workflow for FRET-Based IP3 Biosensor Imaging

This workflow outlines the key steps for measuring intracellular IP3 dynamics using a FRET-based biosensor.

Caption: A streamlined workflow for quantifying intracellular IP3 dynamics using FRET-based biosensors.

Regulation of Intracellular IP3 Concentration

The concentration of IP3 within a cell is a tightly controlled balance between its synthesis by PLC and its degradation by two main enzymatic pathways.

-

IP3 3-Kinases (IP3K): These enzymes phosphorylate IP3 at the 3-position of the inositol ring to produce inositol 1,3,4,5-tetrakisphosphate (IP4).[14] This phosphorylation event both terminates the IP3 signal and generates another second messenger, IP4, which has its own distinct signaling roles. The activity of IP3Ks is often regulated by Ca²⁺/calmodulin, creating a feedback loop where the increase in intracellular Ca²⁺ triggered by IP3 can promote its own inactivation.[4]

-

Inositol Polyphosphate 5-Phosphatases: This family of enzymes dephosphorylates IP3 at the 5-position, yielding inositol 1,4-bisphosphate (IP2), which is not an agonist for the IP3 receptor.[15] There are several isoforms of 5-phosphatases with distinct subcellular localizations and regulatory properties, allowing for precise spatial and temporal control over IP3 signaling.

The rapid metabolism of IP3 by these enzymes ensures that the Ca²⁺ signals it generates are transient and localized, preventing uncontrolled and potentially cytotoxic elevations in intracellular Ca²⁺.

Conclusion

The precise measurement of D-myo-inositol-1,4,5-triphosphate is fundamental to understanding a vast array of physiological and pathophysiological processes. This guide has provided a comprehensive overview of the physiological concentrations of IP3, the methodologies for its quantification, and the regulatory mechanisms that govern its intracellular levels. By understanding the principles, strengths, and limitations of the available techniques, researchers can make informed decisions to best address their scientific questions. The continued development of novel and improved methods for IP3 detection, particularly those offering enhanced spatial and temporal resolution, will undoubtedly lead to further breakthroughs in our understanding of this critical second messenger and its role in health and disease.

References

- Holmsen, H., & Dangelmaier, C. A. (1989). Determination of basal and stimulated levels of inositol triphosphate in [32P]orthophosphate-labeled platelets. Analytical Biochemistry, 179(1), 128-133.

-

Inositol-trisphosphate 3-kinase. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

- Daniel, J. L., Dangelmaier, C. A., & Smith, J. B. (1986).

- Xin, P., et al. (2010). Inositol trisphosphate receptors in smooth muscle cells. American Journal of Physiology-Cell Physiology, 298(4), C719-C731.

- Prakash, Y. S., & Pabelick, C. M. (2007). Calcium Signaling in Airway Smooth Muscle. Proceedings of the American Thoracic Society, 4(1), 17-24.

- Iino, M., & Endo, M. (1992). Critical intracellular Ca2+ concentration for all-or-none Ca2+ spiking in single smooth muscle cells. The Journal of General Physiology, 100(4), 729-745.

- Poburko, D., & van Breemen, C. (2018). Maintenance of intracellular Ca2+ basal concentration in airway smooth muscle (Review). Molecular Medicine Reports, 18(6), 4935-4946.

- Weernink, P. A., et al. (2016). Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation. Journal of Visualized Experiments, (107), e53520.

- Missiaen, L., et al. (1994). Perturbation of myo-inositol-1,4,5-trisphosphate levels during agonist-induced Ca2+ oscillations. The Journal of Biological Chemistry, 269(39), 24197-24200.

- Ooms, L. M., et al. (2009). The role of the inositol polyphosphate 5-phosphatases in cellular function and human disease. The Biochemical journal, 419(1), 29-49.

-

Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved February 26, 2026, from [Link]

- Rao, G. H., & White, J. G. (1990). Phosphoinositide turnover in human platelets is stimulated by albumin.

-

Shroufolle, A. (2014, November 3). IP3 Sensor using FRET [Video]. YouTube. [Link]

- Hituri, K., & Linne, M. L. (2013).

- Tanimura, A., et al. (2011). The Development of FRET-Based IP3 Biosensors and Their Use for Monitoring IP3 Dynamics during Ca2+ Oscillations and Ca2+ Waves in Non-Excitable Cells. Calcium Signaling, 105-120.

- Kaminski, C. F., Rees, E. J., & Schierle, G. S. (2014). A quantitative protocol for intensity-based live cell FRET imaging. Methods in Molecular Biology, 1076, 445-454.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Inositol Triphosphate (IP3). Retrieved February 26, 2026, from [Link]

-

St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved February 26, 2026, from [Link]

- Zhang, J. H., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Assay and Drug Development Technologies, 6(2), 235-245.

- Prole, D. L., & Taylor, C. W. (2019). IP3 receptors – lessons from analyses ex cellula. Journal of Cell Science, 132(23), jcs235489.

- Hituri, K., & Linne, M. L. (2013).

-

Aryal, S. (2022, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

-

Assay Genie. (n.d.). Technical Manual IP3 (Inositol Triphosphate) ELISA Kit. Retrieved February 26, 2026, from [Link]

- van der Meijden, P. E., & Heemskerk, J. W. (2011). cAMP regulation and signaling in platelets. Journal of Thrombosis and Haemostasis, 9(Suppl 1), 226-236.

- Halls, M. L., & Canals, M. (2018). Detection and quantification of intracellular signaling using FRET-based biosensors and high content imaging. Methods in Molecular Biology, 1705, 107-123.

- Eberhard, M., & Erne, P. (1995). Regulation of inositol 1,4,5-trisphosphate-induced calcium release by inositol 1,4,5-trisphosphate and calcium in human platelets. Journal of Receptor and Signal Transduction Research, 15(1-4), 297-309.

- Gaspers, L. D., & Thomas, A. P. (2005). IP3-Dependent Ca2+ Oscillations Switch into a Dual Oscillator Mechanism in the Presence of PLC-Linked Hormones. Cell, 121(6), 911-921.

- Wang, H., et al. (2017). Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry.

- Dufour, J. F., et al. (1998). Permissive role of cAMP in the oscillatory Ca2+ response to inositol 1,4,5-trisphosphate in rat hepatocytes. The Journal of Biological Chemistry, 273(11), 6490-6497.

- Combettes, L., et al. (1997). Agonist-specific behaviour of the intracellular Ca2+ response in rat hepatocytes. The Biochemical Journal, 328(Pt 2), 521-527.

- Halls, M. L., & Canals, M. (2018). Detection and quantification of intracellular signaling using FRET-based biosensors and high content imaging. Methods in Molecular Biology, 1705, 107-123.

- Gaugler, P., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments, (160), e61495.

- Peng, Y. W., et al. (2005). Differentially Distributed IP3 Receptors and Ca2+ Signaling in Rod Bipolar Cells. Investigative Ophthalmology & Visual Science, 46(1), 326-333.

- Zhang, J. H., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Assay and Drug Development Technologies, 6(2), 235-245.

- Jaimovich, E., et al. (2000). IP3 receptors, IP3 transients, and nucleus-associated Ca2+ signals in cultured skeletal muscle. American Journal of Physiology-Cell Physiology, 278(5), C999-C1010.

- Gaugler, P., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments, (160), e61495.

- Pettitt, T. R., et al. (2006). Analysis of intact phosphoinositides in biological samples. Journal of Lipid Research, 47(7), 1588-1596.

- Taylor, C. W., & Tovey, S. C. (2010). IP3 Receptors: Toward Understanding Their Activation. Cold Spring Harbor Perspectives in Biology, 2(7), a004010.

- Prole, D. L., & Taylor, C. W. (2019). Structure and Function of IP3 Receptors. Cold Spring Harbor Perspectives in Biology, 11(6), a032020.

-

Mason, E. (2020, March 2). Eight Reasons to Consider Using TR-FRET. Biocompare. [Link]

- Petravicz, J., et al. (2008). Loss of IP3 Receptor-Dependent Ca2+ Increases in Hippocampal Astrocytes Does Not Affect Baseline CA1 Pyramidal Neuron Synaptic Activity. Journal of Neuroscience, 28(19), 4967-4973.

-

Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved February 26, 2026, from [Link]

- Regier, D. A., et al. (2022). Costs of Next-Generation Sequencing Assays in Non-Small Cell Lung Cancer: A Micro-Costing Study. Current Oncology, 29(8), 5349-5360.

-

Next Generation Technologist. (2022, March 20). A 2022 NGS Cost and Throughput Comparison. [Link]

-

LubioScience. (2023, April 26). Advanced ELISA-based technologies - the advantages. [Link]

Sources

- 1. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of basal and stimulated levels of inositol triphosphate in [32P]orthophosphate-labeled platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADP stimulates IP3 formation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositide turnover in human platelets is stimulated by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perturbation of myo-inositol-1,4,5-trisphosphate levels during agonist-induced Ca2+ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IP3-Dependent Ca2+ Oscillations Switch into a Dual Oscillator Mechanism in the Presence of PLC-Linked Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-specific behaviour of the intracellular Ca2+ response in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Permissive role of cAMP in the oscillatory Ca2+ response to inositol 1,4,5-trisphosphate in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Some P2 purinergic agonists increase cytosolic calcium but not inositol 1,4,5-trisphosphate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Protocols for Intracellular IP3 Quantification: From HTRF to Live-Cell Imaging

Introduction: The "Transient Paradox" of IP3 Measurement

In G protein-coupled receptor (GPCR) research, the

However, measuring IP3 presents a "Transient Paradox" :

-

Rapid Metabolism: IP3 has a half-life of seconds. It is instantly dephosphorylated to IP2 and IP1 or phosphorylated to IP4.

-

Low Basal Levels: Resting cytosolic concentrations are nanomolar, requiring high-sensitivity detection.

Consequently, direct measurement of IP3 is often unstable and low-throughput. This guide details three distinct protocols to overcome these hurdles: the HTRF IP-One Assay (the industry standard surrogate), the Radioreceptor Binding Assay (the analytical gold standard), and Genetically Encoded Biosensors (for spatiotemporal dynamics).

Signaling Pathway Visualization

To understand the assay logic, one must visualize the metabolic fate of IP3. The diagram below illustrates the

Figure 1: The Gq signaling cascade.[1] Note that LiCl blocks Inositol Monophosphatase (IMPase), causing IP1 to accumulate as a stable 1:1 stoichiometric surrogate for IP3.

Protocol A: HTRF IP-One Assay (Industry Standard)

Principle: Because IP3 is too transient for High-Throughput Screening (HTS), this assay measures IP1 , a stable downstream metabolite.[1] By adding Lithium Chloride (LiCl) , the enzyme IMPase is inhibited, causing IP1 to accumulate in direct proportion to the IP3 generated. The detection uses Homogeneous Time-Resolved Fluorescence (HTRF) , a competitive immunoassay between native IP1 (from the cell) and d2-labeled IP1 (acceptor) for binding to a Cryptate-labeled anti-IP1 antibody (donor).

Best For: HTS, Drug Potency (

Materials

-

Cells: CHO-K1 or HEK293 stably expressing the

GPCR of interest. -

Reagents: IP-One Gq Kit (Cisbio/Revvity).

-

Buffer: Stimulation Buffer (contains 50 mM LiCl).

-

Plate: 384-well low-volume white plate (e.g., Greiner 784075).

Step-by-Step Protocol

-

Cell Preparation:

-

Harvest adherent cells using Cell Dissociation Buffer (avoid Trypsin if the receptor is protease-sensitive).

-

Resuspend cells in Stimulation Buffer at a density of 200,000 cells/mL.

-

Critical: The Stimulation Buffer must contain 50 mM LiCl to prevent IP1 degradation.

-

-

Plating and Stimulation:

-

Dispense 7 µL of cell suspension (1,400 cells/well) into the 384-well plate.

-

Add 7 µL of Agonist (2X concentration) diluted in Stimulation Buffer.

-

Control: For antagonist assays, add antagonist first, incubate 15 min, then add agonist.

-

Incubation: Incubate for 60 minutes at 37°C (or Room Temp). IP1 accumulation is linear over this period.

-

-

Lysis and Detection:

-

Add 3 µL of IP1-d2 conjugate (Acceptor) in Lysis Buffer.

-

Add 3 µL of Anti-IP1-Cryptate Tb (Donor) in Lysis Buffer.

-

Note: The Lysis buffer stops the reaction and solubilizes the membrane.

-

-

Equilibration & Read:

-

Incubate for 60 minutes at Room Temperature (protected from light).

-

Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

-

Settings: Excitation: 337 nm. Emission 1: 665 nm (FRET). Emission 2: 620 nm (Donor reference).

-

-

Data Analysis:

-

Calculate Ratio:

. -

Interpretation: The signal is inversely proportional to IP1 concentration. (High IP3 -> High IP1 -> Low FRET signal).

-

Interpolate unknowns against a standard curve.

-

Protocol B: Radioreceptor Binding Assay (Analytical Gold Standard)

Principle:

This is a direct competition binding assay using tritiated IP3 (

Best For: Absolute quantification (pmol/mg protein), validation of surrogate assays, tissue samples.

Materials

-

Tracer: D-myo-[inositol-1-3H(N)]-1,4,5-triphosphate (PerkinElmer/Revvity).

-

Binding Protein: Crude rat cerebellar membranes (rich in IP3R) or recombinant IP3R binding domain.

-

Extraction: 10% Trichloroacetic acid (TCA), Trizma base for neutralization.

-

Separation: GF/B glass fiber filters, Vacuum manifold.

Step-by-Step Protocol

-

Sample Extraction (Critical Step):

-

Stimulate cells/tissue as required.

-

Terminate reaction instantly by adding ice-cold 10% TCA (1 volume TCA to 1 volume sample).

-

Incubate on ice for 15 min to precipitate proteins.

-

Centrifuge at 2,000 x g for 15 min at 4°C.

-

Collect supernatant. Neutralize immediately by extracting TCA with water-saturated diethyl ether (3x) OR by adding Trizma base to pH 7.5.

-

Why: Acidic pH destroys the binding protein in the next step.

-

-

Binding Reaction:

-

In a 96-well plate or tubes, mix:

-

50 µL Neutralized Sample (or Unlabeled IP3 Standard).

-

50 µL

-IP3 (~2 nM final concentration). -

100 µL Cerebellar Membrane Prep (diluted in 50 mM Tris-HCl, 1 mM EDTA, pH 8.3).

-

-

Incubation: Incubate on ice (4°C) for 15-20 minutes .

-

Note: Binding is rapid and reversible. Keep cold to prevent degradation.

-

-

Separation (Filtration):

-

Pre-wet GF/B filters with ice-cold buffer.

-

Harvest using a vacuum manifold. Rapidly filter the reaction mix.

-

Wash filters 3x with 3 mL ice-cold buffer.

-

-

Quantification:

-

Dry filters, add liquid scintillation cocktail.

-

Count radioactivity (CPM).

-

Analysis: Plot

vs. log[IP3]. Unknowns are calculated from the standard curve.

-

Protocol C: Genetically Encoded Biosensors (Live Cell Dynamics)

Principle: To measure the kinetics of IP3 (spatiotemporal resolution), we use genetically encoded sensors like LIBRAvIII or cIP3 . These constructs fuse the IP3R Ligand Binding Domain (LBD) to a FRET pair (e.g., CFP/YFP or Green/Red). When IP3 binds, the LBD undergoes a "clam-shell" closure, altering the distance between fluorophores and changing the FRET efficiency.

Best For: Single-cell imaging, kinetic profiles, subcellular localization.[3]

Materials

-

Construct: Plasmid encoding LIBRAvIII (Addgene #126034) or similar.

-

Microscope: Widefield or Confocal with FRET module (Dual emission splitting).

-

Buffer: Tyrode’s Salt Solution (HBSS with 20 mM HEPES).

Step-by-Step Protocol

-

Transfection:

-

Seed HeLa or HEK293 cells on glass-bottom dishes (35 mm).

-

Transfect with biosensor plasmid (0.5 - 1.0 µg) using Lipofectamine.

-

Allow expression for 24-48 hours.

-

-

Imaging Setup:

-

Wash cells 2x with Tyrode’s buffer.

-

Place on microscope stage at 37°C.

-

Excitation: 440 nm (for CFP donor).

-

Emission: Capture two channels simultaneously:

-

Donor (CFP): 480 ± 15 nm.

-

Acceptor (YFP): 535 ± 15 nm.

-

-

-

Experimental Run:

-

Baseline: Record 60 seconds of baseline ratio (

). -

Stimulation: Add Agonist carefully (avoid focus shift).

-

Acquisition: Image every 2-5 seconds. IP3 spikes are rapid (peak often <30s).

-

-

Data Processing:

-

Background subtract both channels.

-

Calculate Ratio

. -

Normalize to baseline (

). -

Validation: At the end of the experiment, add Ionomycin (Ca2+ control) or a high dose of agonist to verify sensor dynamic range.

-

Comparative Analysis

| Feature | HTRF IP-One Assay | Radioreceptor Assay | Genetically Encoded Biosensor |

| Analyte | IP1 (Accumulated Surrogate) | IP3 (Direct) | IP3 (Direct Binding) |

| Throughput | Ultra-High (384/1536 well) | Low/Medium (96 well) | Low (Single Cell) |

| Sensitivity | High (nM range) | Very High (pmol range) | Moderate (Dynamic Range varies) |

| Temporal Res. | Endpoint (Accumulation) | Endpoint (Snapshots) | Real-Time (Kinetic) |

| Radioactivity | No | Yes ( | No |

| Key Reagent | LiCl (to block degradation) | Cerebellar Microsomes | Transfected Plasmid |

References

-

Cisbio/Revvity. (2023). IP-One HTRF Assay Principle and Protocol. Revvity Application Notes. Link

-

Challiss, R. A., et al. (2012). Assay Guidance Manual: IP-3/IP-1 Assays. NCBI Bookshelf. Link

-

Tanimura, A., et al. (2009). Monitoring of IP3 dynamics during Ca2+ oscillations in HSY human parotid cell line with FRET-based IP3 biosensors. Journal of Medical Investigation. Link

-

Bredt, D. S., et al. (1989). A simple, sensitive, and specific radioreceptor assay for inositol 1,4,5-trisphosphate in biological tissues. Biochemical and Biophysical Research Communications. Link

-

Matsu-ura, T., et al. (2006). Cytosolic inositol 1,4,5-trisphosphate dynamics during intracellular calcium oscillations in living cells. Journal of Cell Biology. Link

-

Revvity. (2023). HTRF IP-One Gq Detection Kit User Manual. Link

Sources

Application Notes & Protocols for the Synthesis and Use of Membrane-Permeant d-myo-Inositol-1,4,5-Trisphosphate Analogs

Introduction: Unlocking Intracellular Calcium Signaling

d-myo-inositol 1,4,5-trisphosphate (IP₃) is a fundamental second messenger that translates a vast array of extracellular signals into intracellular calcium (Ca²⁺) release.[1][2][3] Generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), IP₃ diffuses through the cytosol to bind to its receptors (IP₃Rs) on the endoplasmic reticulum (ER), opening channels that release stored Ca²⁺.[2][4][5] This elevation in cytosolic Ca²⁺ orchestrates a multitude of cellular processes, from gene expression and proliferation to neurotransmission and muscle contraction.[6][7]

The study of these intricate signaling pathways has been historically challenged by the physical properties of IP₃ itself. As a highly phosphorylated, water-soluble anion, IP₃ is impermeant to the lipid bilayer of the cell membrane, making direct application to intact cells impossible.[8] To circumvent this barrier and enable precise experimental control over this pathway, researchers have developed synthetic analogs of IP₃ engineered for cell permeability. These powerful tools allow for the bypass of cell surface receptors and upstream signaling events, providing direct and controlled activation of IP₃Rs within living cells.[6]

This guide provides a comprehensive overview of the strategies, synthetic protocols, and applications of two principal classes of membrane-permeant IP₃ analogs:

-

Acetoxymethyl (AM) Esters: These analogs mask the negative charges of the phosphate groups with lipophilic AM esters. Once inside the cell, ubiquitous intracellular esterases cleave these groups, liberating the active, charged IP₃ molecule.[9][10]

-

"Caged" Analogs: These molecules incorporate a photolabile protecting group (PPG) that renders the IP₃ molecule biologically inert.[11][12] A flash of light cleaves the "cage," releasing the active IP₃ with exceptional spatial and temporal precision.[11][13]

The most sophisticated probes combine both strategies, creating caged, AM-esterified IP₃ analogs that can be loaded into intact cells and then activated on demand with a pulse of light.[9][12][14][15] This document details the rationale behind these designs, provides step-by-step synthetic and application protocols, and offers guidance on the validation of these essential chemical probes.

The Inositol 1,4,5-Trisphosphate (IP₃) Signaling Pathway

The IP₃ pathway is a core component of cellular signal transduction. It begins with the activation of a G-protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This activation stimulates the enzyme phospholipase C (PLC), which cleaves PIP₂ in the plasma membrane to produce two second messengers: the membrane-bound diacylglycerol (DAG) and the soluble IP₃.[3][16] IP₃ then diffuses to the ER, where it binds to and activates IP₃ receptors, which are ligand-gated Ca²⁺ channels, causing the release of Ca²⁺ into the cytosol.[4][5][16]

Figure 1: The IP₃ signaling cascade.

Chemical Strategies for Membrane Permeability

Acetoxymethyl (AM) Ester Derivatization

The primary obstacle to IP₃'s cellular entry is the multiple negative charges of its phosphate groups at physiological pH. The AM ester strategy overcomes this by neutralizing these charges with lipophilic acetoxymethyl groups.

-

Mechanism of Action: The phosphate groups are esterified with AM bromide. This reaction transforms the highly polar phosphate salt into a neutral, more lipid-soluble molecule that can diffuse across the cell membrane. Once in the cytosol, non-specific intracellular esterases recognize and hydrolyze the ester bonds, releasing formaldehyde, acetate, and the active, charged IP₃ analog.[9][10] This "Trojan horse" strategy is widely used for loading various anionic probes into cells.

Photolabile "Caged" Analogs

For experiments demanding high temporal and spatial resolution, "caging" is the premier technique. A photolabile protecting group (PPG) is covalently attached to the IP₃ molecule, typically at a hydroxyl group essential for receptor binding, rendering it biologically inert.

-

Mechanism of Action: The caged compound is loaded into the cell where it remains inactive. Upon irradiation with light of a specific wavelength (typically UV or near-UV), the PPG undergoes a photochemical reaction and is cleaved, releasing the active IP₃ molecule in a rapid burst.[11][13] This "uncaging" can be restricted to a specific time point or a subcellular region, offering unparalleled experimental control.

-

Common Caging Groups:

-

Ortho-nitroveratryl (NV): A widely used cage that can be cleaved with UV light (~350 nm).[12]

-

6-nitrodibenzofuranyl (NDBF): A more advanced cage with a higher quantum yield and a larger two-photon absorption cross-section, making it more efficient for two-photon uncaging, which reduces photodamage to the biological sample.[14][15]

-

The Combined Approach: Caged and AM-Esterified Analogs

The most powerful IP₃ probes combine both strategies. The phosphate groups are masked with AM esters to facilitate cell loading, and a critical hydroxyl group is protected with a photolabile cage. This allows the inert prodrug to be loaded non-invasively into intact cells or even whole tissues.[9][12] Following de-esterification by cellular enzymes, the now-trapped caged IP₃ awaits a pulse of light for activation. This dual-modification approach provides the ultimate spatiotemporal control for studying IP₃-mediated Ca²⁺ dynamics.

Synthetic Protocol: Caged, Membrane-Permeant IP₃ (NDBF-caged IP₃/AM)

This section details a representative synthesis of a potent membrane-permeant caged IP₃ analog, based on the work of Ellis-Davies and colleagues.[9][15] The synthesis involves protecting the hydroxyl groups of myo-inositol, introducing the photolabile cage, phosphorylating the appropriate positions, and finally, esterifying the phosphate groups.

Figure 2: General synthetic workflow for NDBF-caged IP₃/AM.

Materials and Reagents

-

myo-Inositol derivatives (e.g., (±)-2,3-O-Cyclohexylidene-myo-inositol)

-

6-nitrodibenzofuranyl (NDBF) precursors

-

Phosphitylating agents (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)

-

Oxidizing agents (e.g., m-chloroperoxybenzoic acid, m-CPBA)

-

Acetoxymethyl bromide (AM bromide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (Acetonitrile, Dichloromethane)

-

Reagents for flash chromatography (Silica gel, Ethyl acetate, etc.)

Step-by-Step Synthesis (Conceptual Outline)

Note: This is an advanced organic synthesis requiring expertise in handling air- and moisture-sensitive reagents. The following is a conceptual guide; refer to the primary literature for precise stoichiometry and reaction conditions.[9][15]

-

Selective Protection and Caging: Start with a myo-inositol precursor where the 1, 4, and 5-hydroxyl groups are available for phosphorylation and the 6-hydroxyl is available for caging, while the 2 and 3 positions are protected (e.g., with a cyclohexylidene group).[15] React this diol with a suitable NDBF precursor to install the photolabile cage at the 6-OH position. The choice of protecting groups is critical for directing the regioselectivity of the subsequent reactions.

-

Phosphorylation: The three free hydroxyl groups (at positions 1, 4, and 5) are phosphorylated. This is typically achieved via a phosphoramidite method, involving reaction with a phosphitylating agent followed by oxidation to the stable phosphate triester (e.g., a cyanoethyl-protected phosphate). This method is highly efficient and provides good yields.

-

Partial Deprotection: This is a key step for successful AM esterification.[9] The cyanoethyl protecting groups on the phosphates are partially removed under specific basic conditions. This controlled deprotection is crucial for the subsequent esterification step.

-

AM Esterification: The partially deprotected, charged intermediate is reacted with an excess of acetoxymethyl bromide in the presence of a non-nucleophilic base like DIPEA.[15] This reaction proceeds to cap the phosphate groups with the AM esters. The reaction may need to be repeated after further deprotection to achieve full esterification of all phosphate groups.[9]

-

Purification: The final product is purified from reaction byproducts and unreacted starting materials using flash column chromatography.[15] The progress of the purification is monitored by thin-layer chromatography (TLC).

Characterization of the Final Product

The identity and purity of the synthesized NDBF-caged IP₃/AM must be rigorously confirmed using standard analytical techniques.

| Analytical Method | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the inositol ring, NDBF cage, and AM ester protons/carbons with correct chemical shifts and integrations. |

| ³¹P NMR | Confirmation of phosphorylation | Signals in the phosphate region of the spectrum, confirming the presence of the trisphosphate moiety. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | A measured mass that matches the calculated exact mass of the target molecule, confirming its elemental composition. |

| HPLC | Purity assessment | A single major peak indicating a high degree of purity (>95%). |

Application Protocol: Cell Loading and Photolysis

This protocol describes how to use the synthesized membrane-permeant caged IP₃ analog to study Ca²⁺ signaling in live cells.

Figure 3: Experimental workflow for cell-based validation.

Cell Loading Procedure

-

Prepare Stock Solutions: Dissolve the NDBF-caged IP₃/AM and a suitable fluorescent Ca²⁺ indicator (e.g., Rhod-2/AM) in high-quality, anhydrous DMSO to make concentrated stock solutions (e.g., 1-10 mM).[9]

-

Prepare Loading Buffer: Dilute the stock solutions into a physiological buffer (e.g., ACSF for brain slices or HBSS for cultured cells) to the final desired loading concentration (typically 1-10 µM for the caged compound and Ca²⁺ dye). To aid in solubilization, an equal volume of Pluronic F-127 (20% in DMSO) can be mixed with the stock solutions before dilution.[9] Sonicate the final solution for 5 minutes to ensure it is well-dispersed.

-

Cell Incubation: Replace the cell culture medium with the loading buffer. Incubate the cells or tissue slices for a period of 30-60 minutes at an appropriate temperature (e.g., 32.5-37°C).[9] During this time, the AM esters will facilitate the diffusion of the probes across the cell membrane.

-

Wash: After incubation, thoroughly wash the cells with fresh, probe-free buffer to remove any extracellular compound. Allow the cells to rest for at least 30 minutes to ensure complete intracellular de-esterification of the AM groups by cellular esterases.

Photolysis and Calcium Imaging

-

Microscopy Setup: Place the loaded cells on the stage of an inverted fluorescence microscope equipped with an appropriate light source for uncaging (e.g., a flash lamp for UV or a Ti:sapphire laser for two-photon excitation at ~720 nm) and an imaging system to detect the Ca²⁺ indicator fluorescence.[9][11]

-

Baseline Recording: Acquire a baseline fluorescence signal from the cells for a short period (e.g., 30-60 seconds) before photolysis to establish the resting intracellular Ca²⁺ level.

-

Uncaging: Deliver a brief pulse of light to the cell or region of interest. The duration and intensity of the light pulse will need to be optimized to achieve sufficient uncaging without causing photodamage.

-

Post-Flash Recording: Immediately following the light flash, continue to record the fluorescence intensity. A successful experiment will show a rapid and significant increase in the Ca²⁺ indicator's fluorescence, signifying the release of Ca²⁺ from the ER triggered by the photoreleased IP₃.[14]

-

Data Analysis: The change in fluorescence is typically expressed as a ratio (ΔF/F₀), where F₀ is the baseline fluorescence and ΔF is the change from baseline. This normalization corrects for variations in dye loading and cell thickness.

Conclusion

The chemical synthesis of membrane-permeant IP₃ analogs, particularly those combining photolabile cages and AM esters, represents a landmark achievement in the study of cell signaling. These sophisticated molecular probes provide researchers with an unprecedented ability to manipulate the IP₃/Ca²⁺ pathway with precision, enabling the dissection of complex physiological processes in intact biological systems. The protocols and principles outlined in this guide offer a framework for the synthesis, validation, and application of these invaluable tools, paving the way for new discoveries in cellular communication and drug development.

References

-

Ellis-Davies, G. C. R., & Barsotti, N. (2011). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates. Nature Protocols, 6(3), 327–337. [Link]

-

Li, W., Llopis, J., & Tsien, R. Y. (2007). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Cell Calcium, 42(3), 245-255. [Link]

-

ResearchGate. (2011). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates. Request PDF. [Link]

-

Wang, H., et al. (2014). Synthetic Inositol Phosphate Analogs Reveal that PPIP5K2 Has a Surface-Mounted Substrate Capture Site. Chemistry & Biology, 21(5), 689-699. [Link]

-

Riedel, D., et al. (2011). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. ACS Chemical Neuroscience, 2(9), 528-536. [Link]

-

Riedel, D., et al. (2011). Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3. ACS Chemical Neuroscience, 2(9), 528–536. [Link]

-

Correa, V., et al. (2016). Synthesis of dimeric analogs of adenophostin A that potently evoke Ca2+ release through IP3 receptors. RSC Advances, 6(89), 86346-86351. [Link]

-

Leach, K., et al. (2021). Measuring IP3 Generation in Real-Time Using a NanoBiT Luminescence Biosensor. Methods in Molecular Biology, 2297, 125-136. [Link]

-

Rossi, A. M., et al. (2019). The discovery and development of IP3 receptor modulators: An update. Expert Opinion on Drug Discovery, 14(1), 45-60. [Link]

-

Assay Guidance Manual. (2012). IP-3/IP-1 Assays. NCBI Bookshelf. [Link]

-

Creative Bioarray. IP3/IP1 Assay. Creative Bioarray Website. [Link]

-

Mills, S. J., et al. (2007). A Conformationally Restricted Cyclic Phosphate Analogue of Inositol Trisphosphate: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 72(22), 8276-8286. [Link]

-